molecular formula C14H15NO B11890898 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one CAS No. 3470-78-8

2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one

Cat. No.: B11890898
CAS No.: 3470-78-8
M. Wt: 213.27 g/mol
InChI Key: PIPFIAPITFUVFD-UHFFFAOYSA-N
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Description

2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one is a compound that features an indole moiety attached to a cyclopentanone ring. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one typically involves the reaction of indole derivatives with cyclopentanone under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone in the presence of an acid catalyst like methanesulfonic acid . This reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced cyclopentanone derivatives, and various substituted indole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-3-carbaldehyde: Another indole derivative with similar biological activities.

    2-(1H-Indol-3-yl)ethanamine: Known for its role as a neurotransmitter precursor.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

Uniqueness

2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one is unique due to its combination of an indole moiety with a cyclopentanone ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a valuable compound in cancer research .

Properties

CAS No.

3470-78-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(1H-indol-3-ylmethyl)cyclopentan-1-one

InChI

InChI=1S/C14H15NO/c16-14-7-3-4-10(14)8-11-9-15-13-6-2-1-5-12(11)13/h1-2,5-6,9-10,15H,3-4,7-8H2

InChI Key

PIPFIAPITFUVFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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